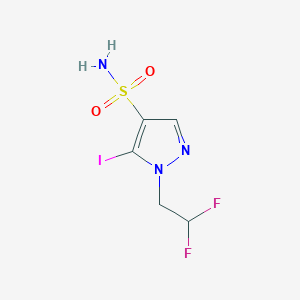

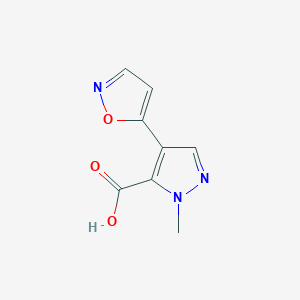

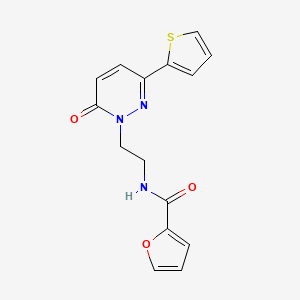

4-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, as seen in the creation of various carboxamide derivatives. For instance, the synthesis of a diphenylfluorene-based aromatic polyamide involved a nucleophilic fluorodisplacement followed by alkaline hydrolysis, resulting in a bis(ether-carboxylic acid) which was then polycondensed with aromatic diamines . Similarly, a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established through multi-step nucleophilic substitution reaction and ester hydrolysis . These methods demonstrate the complexity and precision required in organic synthesis to achieve the desired compounds.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their properties and potential applications. For example, the crystal structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide was determined through X-ray diffraction and further analyzed using density functional theory (DFT) to confirm the conformation . The molecular structure of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide was also studied, revealing an envelope conformation of the pyrrolidine ring and the formation of infinite chains via hydrogen bonding . These analyses are essential for understanding how molecular conformations affect the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carboxamide derivatives are often complex and require careful control of conditions. For example, the ring closure reaction, Suzuki reaction, hydrolysis, and amidation reactions were used to obtain the imidazo[1,2-a]pyridine derivative . These reactions are critical for constructing the desired molecular frameworks and introducing functional groups that confer specific properties to the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are directly influenced by their molecular structures. The aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene exhibited high solubility in organic solvents and high glass transition temperatures, indicating their potential for creating flexible and tough films . The phenylpyrimidine-carboxamide derivatives showed excellent cytotoxicity activity against various cancer cell lines, highlighting their potential as c-Met inhibitors . These properties are crucial for the application of these compounds in materials science and pharmaceuticals.

Scientific Research Applications

Potential in Met Kinase Inhibition

Research on similar compounds has shown potential in inhibiting the Met kinase superfamily, which is crucial for cancer therapy. The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the importance of such compounds in developing cancer treatments. These compounds have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, underscoring their therapeutic potential (Schroeder et al., 2009).

Contributions to Material Science

Studies on diphenylfluorene-based aromatic polyamides derived from similar chemical structures indicate significant contributions to material science, particularly in developing new polymers with high thermal stability and solubility in organic solvents. These materials are promising for various applications, including the creation of transparent, flexible, and tough films, which could have implications in electronics, coatings, and other high-performance materials (Hsiao et al., 1999).

Advances in Pharmaceutical Design

The structural analysis and synthesis of related compounds have contributed to pharmaceutical design, particularly in developing inhibitors for specific receptors or enzymes involved in disease processes. For example, the synthesis of 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide as a potential anti-HIV agent showcases the role of similar structures in designing drugs to combat viral infections (Tamazyan et al., 2007).

Enhancing Polymer Properties

Research on novel polyimides containing pyridine has shown that compounds with similar structures can significantly enhance polymer properties, such as glass transition temperatures and thermal stability, making them suitable for advanced applications in the microelectronics industry (Wang et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Moreover, activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which is generally beneficial for bioavailability.

Result of Action

In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .

properties

IUPAC Name |

4-(4-fluorophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2/c22-17-5-3-15(4-6-17)16-11-18(24-13-16)21(28)25-12-14-7-8-23-19(10-14)26-9-1-2-20(26)27/h3-8,10-11,13,24H,1-2,9,12H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLHLXNYLRGWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)

![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2524827.png)

![3-butyl-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524831.png)